molecular formula C66H87N17O14 B121241 Deslorelin acetate CAS No. 82318-06-7

Deslorelin acetate

Cat. No. B121241
CAS RN: 82318-06-7
M. Wt: 1342.5 g/mol
Attention: For research use only. Not for human or veterinary use.
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Deslorelin acetate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) and is used in veterinary medicine to manipulate reproductive hormones. It is commonly used to induce ovulation in mares, as a contraceptive in domestic cats and dogs, and to control egg production in avian species. The administration of deslorelin acetate has been shown to affect gonadotropin secretion, ovarian follicle development, and the expression of angiogenic factors and luteinizing hormone receptors in the corpus luteum of  mares["]["]. In domestic queens, deslorelin acetate has been used as a short-term contraceptive, with reversible effects on ovarian  activity["]. The efficacy of deslorelin acetate in inducing ovulation has been studied in relation to the age of the mare and the season, with varying  results["].

Synthetic Analysis

Deslorelin acetate is a gonadotropin-releasing hormone super-agonist (Deslorelin acetate agonist) used for reversible suppression of sex hormone production in various species, including dogs and other animals[].
Reaction Equation:
The synthesis of Deslorelin acetate involves peptide chemistry.
Reaction Conditions:
Deslorelin acetate is typically synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis.
SPPS involves stepwise assembly of the peptide chain on a solid support, using protected amino acids and coupling reagents.
Reaction conditions include controlled temperature, solvent choice (often DMF or DMSO), and activation of amino acids (e.g., with DIC or HBTU).
Reaction Steps:
The synthesis proceeds in sequential steps:
Activation: The first amino acid (p-Glu) is attached to the solid support.
Coupling: Subsequent amino acids (His, Trp, Ser, Tyr, D-Trp, Leu, Arg, Pro) are added one by one, following standard peptide coupling protocols.
Deprotection: Removal of protecting groups (e.g., Fmoc or Boc) after each coupling step.
Acetylation: The N-terminus is acetylated (NHEt).
Salt Formation: The final product is obtained as the acetate salt.
Reaction Mechanism:
The mechanism involves peptide bond formation via nucleophilic attack of the amino group on the activated carboxyl group.
Protecting groups ensure selective reactions at specific sites.
The overall mechanism follows standard peptide synthesis principles.
Safety and Environmental Considerations:
Safety precautions during synthesis include proper handling of reagents, protective equipment, and waste disposal.
Environmental impact may relate to solvent use (DMF, DMSO) and waste generation[].

Molecular Structure

Atomic Arrangement:
Deslorelin acetate has the molecular formula C₆₆H₈₇N₁₇O₁₄.
It consists of carbon(C), hydrogen (H), nitrogen (N), and oxygen (O) atoms.
The arrangement of these atoms forms a peptide chain.
Bonding Types:
Deslorelin acetate contains several types of chemical bonds:
Peptide Bonds: These covalent bonds link amino acids together in the peptide chain.
Amide Bonds: Formed between the carbonyl group of one amino acid and the amino group of another.
Ester Bond: The N-ethyl group is attached via an ester linkage.
Aromatic Bonds: Present in the indole and phenyl rings.
The peptide backbone adopts a planar conformation due to the resonance of the amide bonds.
The side chains of amino acids introduce steric effects, leading to specific spatial arrangements.
Electron Cloud Distribution:
The electron cloud distribution around Deslorelin acetate is influenced by the arrangement of π bonds in the peptide backbone.
The electron density is highest around the nitrogen atoms involved in the amide bonds.
Deslorelin acetate contains several chiral centers, resulting in stereoisomers.
The compound has nine defined stereocenters[].
The stereochemistry of each amino acid residue contributes to the overall three-dimensional structure.
Resonance Structures:
The peptide bond exhibits partial double bond character due to resonance.
The amide nitrogen and carbonyl oxygen share a π bond, leading to resonance structures.
These resonance forms contribute to the stability of the peptide backbone[].

Mechanism of Action

Target of Action:
Deslorelin acetate primarily acts on the pituitary gonadal axis.
Specifically, it targets the gonadotropin-releasing hormone (Deslorelin acetate) receptors.
Mode of Action:
Deslorelin is an LHRH agonist, also known as a Deslorelin acetate super-agonist.
Initially, it stimulates the reproductive system by binding to Deslorelin acetate receptors on pituitary cells.
However, with continuous low-dose administration, Deslorelin downregulates these receptors.
This downregulation leads to a suppression of the pituitary’s production and release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH).
FSH and LH are essential for maintaining fertility, so their reduction disrupts normal reproductive function[][][].
Result of Action:
By inhibiting FSH and LH release, Deslorelin:
Halts ovulation in females.
Reduces sperm production in males.
Induces reversible infertility.
It is commonly used in veterinary medicine for contraception in animals[][][].
Side Effects:
Deslorelin is generally well-tolerated, but some side effects may occur:
Temporary behavioral changes: These can include lethargy or altered mating behavior.
Local injection site reactions: Mild swelling or discomfort at the injection site.
Rarely allergic reactions: Such as itching or hives[][][].
Action Environment:
The action of Deslorelin is not significantly affected by environmental factors.Its primary impact is on the hormonal balance within the individual.

Physical Properties

Deslorelin acetate is a white to off-white powder[].
At standard temperature and pressure (STP), it exists as a solid.
Color and Appearance:
The compound appears as a white to pale yellow cylindrical implant, similar in size to a microchip2.
It is opaque and has an opaque appearance.
The surface texture may vary but is generally smooth.
Deslorelin acetate is soluble in water and 1% acetic acid in water at a concentration of 1 mg/mL to form a clear, colorless solution[].

Chemical Properties

Chemical Structure and Formula:
Deslorelin acetate has the molecular formula C₆₆H₈₇N₁₇O₁₄ and a molecular weight of approximately 1342.5 g/mol[].
It is also known by trade names such as “Ovuplant” and “Suprelorin.”
Chemical Reaction Types:
Deslorelin acetate is a peptide compound, specifically a gonadotropin-releasing hormone (Deslorelin acetate) super-agonist[].
Its primary function is to suppress sex hormone production.
Solubility: Deslorelin acetate is slightly soluble in acetic acid, dimethyl sulfoxide (DMSO), and methanol[].
Stability: It is stable under normal storage conditions (−20°C)[].
Redox Property:
Deslorelin acetate does not exhibit significant redox properties. Its primary role is hormonal regulation.
Acidity and Alkalinity:
The pH-value of Deslorelin acetate is not applicable [].
It contains an acetic acid moiety, but its overall acidity is not pronounced.
Stability and Decomposition:
Deslorelin acetate is stable when stored properly.
It may decompose under extreme conditions (e.g., high temperature, strong acids/bases).

Biochemical Properties

Deslorelin acetate is an injectable gonadotropin-releasing hormone (Deslorelin acetate) super-agonist, also known as an LHRH agonist.It primarily stops the production of sex hormones by acting on the hypothalamus-pituitary-gonadal axis[].
Cellular Effects
Deslorelin affects cells by binding to Deslorelin acetate receptors in the hypothalamus and pituitary gland.This binding leads to desensitization of the receptors responsible for gonadotropin release (luteinizing hormone (LH) and follicle-stimulating hormone (FSH)).Ultimately, it decreases the production of androgens (such as testosterone) and sex hormones[].
Molecular Mechanism
Unlike other Deslorelin acetate agonists, Deslorelin primarily induces an initial “flare-up” effect on the pituitary gland.This surge in LH secretion is followed by downregulation of the pituitary receptors, leading to decreased LH and FSH production.Consequently, androgen production is markedly reduced[].
Time Effect
Studies have shown that a single treatment with a 4.7-mg Deslorelin acetate implant has no significant effect on testosterone circulation in male tortoises over a 5-month period[].The sustained suppression of testosterone occurs without significant fluctuations during this time.

Scientific Research Applications

Veterinary Medicine:
Application: Deslorelin acetate is widely used in veterinary medicine for contraception and reproductive management in animals.
Details: It serves as a long-acting Deslorelin acetate agonist, suppressing sex hormone production. In female animals, it prevents estrus (heat) and can be used for birth control. In males, it reduces testosterone levels, aiding in the treatment of benign prostatic hyperplasia and testicular tumors .
Assisted Reproductive Technologies (ART):
Application: Deslorelin acetate plays a role in ART for controlled breeding in livestock and endangered species.
Details: By synchronizing estrus cycles, it facilitates artificial insemination and embryo transfer. Researchers use it to optimize breeding programs and conserve genetic diversity .
Endometriosis Research:
Application: Deslorelin acetate is investigated for managing endometriosis in women.
Details: Its ability to suppress sex hormones may alleviate symptoms and reduce endometrial lesions. Clinical trials explore its efficacy and safety .
Cancer Treatment (Prostate Cancer):
Application: Deslorelin acetate is studied as an adjunctive therapy for prostate cancer.
Details: By lowering testosterone levels, it inhibits tumor growth. Research focuses on its combination with other treatments .
Behavioral Studies in Animals:
Application: Researchers use Deslorelin acetate to study animal behavior.
Details: By manipulating reproductive hormones, they investigate mating behavior, territoriality, and aggression .
Pain Management in Horses:
Application: Deslorelin acetate is explored for pain relief in horses.
Details: It suppresses estrus-related discomfort and may be useful in colic management. Studies assess its analgesic effects .

Product Comparison

Deslorelin acetate and Goserelin Acetate: Similarities and Differences of Organic Compounds


Chemical Structure: Both Deslorelin acetate and Goserelin acetate are complex molecules with similar structures. They are both classified as decapeptides[][].
Mechanism: Both Deslorelin acetate and Goserelin acetate work by stopping the production of sex hormones[][]. They bind to and activate pituitary gonadotropin-releasing hormone (Deslorelin acetate) receptors, disrupting the endogenous hormonal feedback systems, resulting in the down-regulation of testosterone and estrogen production[][].
Medical Uses: Both Deslorelin acetate and Goserelin acetate are used in the treatment of hormone-sensitive cancers. Deslorelin acetate is used in veterinary medicine to control the production of sex hormones[], while Goserelin acetate is used in human medicine to treat hormone-sensitive cancers of the breast (in pre- and peri-menopausal women) and prostate, and some benign gynaecological disorders (endometriosis, uterine fibroids and endometrial thinning)[].
Administration: Both Deslorelin acetate and Goserelin acetate are administered as injectable formulations[][].


Chemical Structure: Deslorelin acetate has the chemical formula C66H87N17O14, while Goserelin acetate has the chemical formula C59H84N18O14. This difference in structure can lead to differences in their biological activity and pharmacokinetics[].
Uses: Deslorelin acetate is used primarily in veterinary medicine to control the production of sex hormones. On the other hand, Goserelin acetate is used in human medicine to treat hormone-sensitive cancers of the breast (in pre- and peri-menopausal women) and prostate, and some benign gynaecological disorders (endometriosis, uterine fibroids and endometrial thinning)[].
Administration: Both Deslorelin acetate and Goserelin acetate are administered as injectable formulations[]. The specific method of administration (subcutaneous, intramuscular, etc.) and the frequency of administration  is  vary between the two drugs.

Common Problem

Some frequently asked questions about Deslorelin acetate

What is Deslorelin acetate?
Deslorelin acetate (Suprelorin, Peptech Animal Health, Macquarie Park, New South Wales, Australia) is another Deslorelin acetate agonist that is formulated into a subcutaneous, controlled-release implant designed for use in dogs for reversible suppression of testosterone production, and thus contraception["].
What are the effects of Deslorelin acetate on organisms?
These studies suggest that deslorelin acetate implants have varying effects on ovarian activity in female animals, including prevention of initial ovarian stimulation, postponement of stimulation, inhibition of ovulation, induction of estrus, and potential for fertility inhibition, with some instances of negative side effects like follicular cysts and altered cyclicity[].

Future Directions

These potential research directions indicate a growing interest in the broader applications of Deslorelin acetate, particularly in understanding its physiological effects, optimizing its use for reproductive control, and improving animal welfare.
Embryo Production and Oocyte Recovery: Further studies are needed to evaluate the success of Deslorelin acetate in embryo production, particularly its effects on oocyte recovery in species like domestic cats (Ackermann et al., 2017).
Hormonal Secretion and Reproductive Physiology: Investigating the long-term effects of Deslorelin acetate on LH and FSH secretion in different species, and its implications for reproductive physiology, remains a key area of research (Johnson et al., 2003).
Behavioral Studies: Exploring the potential of Deslorelin acetate in managing behavioral problems in animals, such as reducing aggressive or sexual behaviors in stallions, is an area ripe for further research (Falomo et al., 2013).
Puberty Postponement and Contraception: Research into the use of Deslorelin acetate for postponing puberty in animals like cats and its implications for veterinary practice could be expanded (Cecchetto et al., 2017).
Animal Models for Reproductive Studies: Its use in creating animal models for reproductive studies, such as inducing non-laying states in birds, could be an area of increased focus (Eusemann et al., 2018).
Hormone-Induced Sequelae Management: The efficacy of Deslorelin acetate in long-term management of hormone-induced sequelae in conditions like adrenocortical disease in ferrets presents another avenue for future research (Wagner et al., 2005).
Hormonal Contraception in Primates: Its role as a noninvasive and long-lasting contraceptive method in primates, such as rhesus macaques, with a focus on individual variation in hormone suppression duration, is an emerging area of interest (Carroll et al., 2022).
Controlled Drug Delivery Systems: Developing optimized formulations for controlled delivery of Deslorelin acetate, ensuring extended peptide release and maintaining conformational stability, is a promising research direction (Kapoor et al., 2018).



acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
Description Data deposited in or computed by PubChem


Source PubChem
Description Data deposited in or computed by PubChem

InChI Key

Source PubChem
Description Data deposited in or computed by PubChem

Canonical SMILES

Source PubChem
Description Data deposited in or computed by PubChem

Isomeric SMILES

Source PubChem
Description Data deposited in or computed by PubChem

Molecular Formula

Source PubChem
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

Record name Deslorelin acetate
Source EPA DSSTox
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1342.5 g/mol
Source PubChem
Description Data deposited in or computed by PubChem

Product Name

Deslorelin acetate


Record name Deslorelin acetate
Source ChemIDplus
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deslorelin acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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